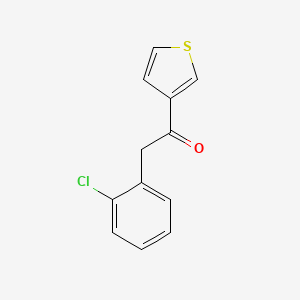

2-(2-Chlorophenyl)-1-(thiophen-3-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Chlorophenyl)-1-(thiophen-3-yl)ethan-1-one, commonly known as ketamine, is a widely used dissociative anesthetic drug. It was first synthesized in 1962 by Calvin Stevens, and since then, it has been used for various purposes, including anesthesia, analgesia, and sedation. Ketamine is a non-opioid drug that acts on the central nervous system and produces dissociative effects. In recent years, ketamine has gained significant attention in the scientific community due to its potential therapeutic applications in various psychiatric disorders.

Aplicaciones Científicas De Investigación

Chemoenzymatic Synthesis

One notable application is in the chemoenzymatic synthesis of enantiomerically enriched compounds. A one-pot method combining chemical and enzymatic reactions allows for the preparation of both enantiomers of various 1-aryl-1,2-ethanediols, utilizing aryl groups such as phenyl, 4-chlorophenyl, and benzo[b]thiophene-3-yl, achieving excellent yields. This process is significant for producing compounds with high enantiomeric purity, which is crucial in pharmaceuticals and materials science (Bencze et al., 2011).

Polymerization and Material Properties

Another application is found in the polymerization of thiophene derivatives to create polymers with specific electronic properties. For instance, terthiophene derivatives substituted with various aryl groups have been electrochemically polymerized, affecting the polymerizability and properties of the resulting polymers. These materials have applications in organic electronics, where their solubility and electronic effects are of interest (Visy et al., 1994).

Corrosion Inhibition

Moreover, the compound's derivatives, particularly those involving thiazole and thiadiazole, have been investigated for their corrosion inhibition performances on metal surfaces. Density functional theory (DFT) calculations and molecular dynamics simulations have been used to predict their efficiency, showcasing their potential in protecting metals like iron from corrosion, which is vital for industrial applications (Kaya et al., 2016).

Photochromic Systems

Additionally, compounds containing thiophene units have been synthesized for their photochromic properties. These materials can undergo reversible photocyclization, producing closed-ring forms that are stable and show significant potential in developing new materials for optical storage and sensors (Uchida et al., 1990).

Advanced Organic Synthesis

In organic synthesis, novel routes have been explored to synthesize mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids from thiophene derivatives. These methods offer efficient pathways to functionalize compounds for various chemical and pharmaceutical applications (Corral & Lissavetzky, 1984).

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-1-thiophen-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClOS/c13-11-4-2-1-3-9(11)7-12(14)10-5-6-15-8-10/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIDOVGDKRPXHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CSC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-1-(thiophen-3-yl)ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2953937.png)

![(1R,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B2953938.png)

![5-{[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2953942.png)

![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone](/img/structure/B2953947.png)

![Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2953948.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2953954.png)